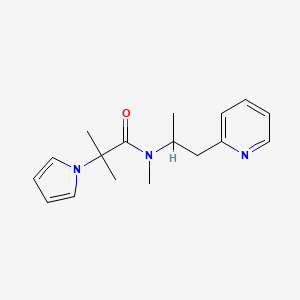
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as JNJ-54175446, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases.
Mécanisme D'action
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and survival. By inhibiting BRD4, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide can prevent the expression of these genes, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to inhibit the expression of genes involved in cell proliferation and survival, leading to the inhibition of tumor growth. In inflammation research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation. In neurodegenerative disorder research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential treatment for neurodegenerative disorders. However, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One direction is to further explore its potential use in cancer treatment, including its efficacy in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to optimize the dosing and administration of N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide to maximize its therapeutic effects.
Conclusion
In conclusion, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. Its specificity for BRD4 and ability to penetrate the blood-brain barrier make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
Méthodes De Synthèse
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2-bromo-1-methylpyridinium iodide with 2,2-dimethyl-1,3-propanediamine to form 2-(1-methyl-2-pyridin-2-ylethyl)propan-1-amine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide.
Applications De Recherche Scientifique
N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has shown promising results in inhibiting the growth of tumor cells and reducing tumor volume in preclinical models. Inflammation research has also shown that N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide can reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurodegenerative disorder research, N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(1H-pyrrol-1-yl)propanamide has shown potential in improving cognitive function and reducing neuroinflammation.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(1-pyridin-2-ylpropan-2-yl)-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14(13-15-9-5-6-10-18-15)19(4)16(21)17(2,3)20-11-7-8-12-20/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABNJHBRCMAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C(C)(C)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

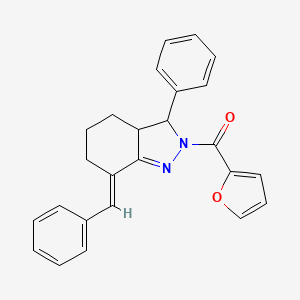
![N-(4-ethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458472.png)
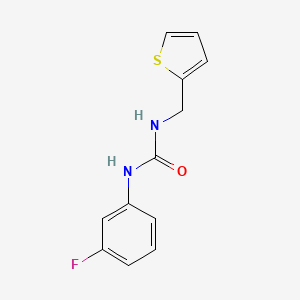
![3,3-dimethyl-5-[2-(2-nitrophenyl)vinyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B5458479.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5458502.png)
![methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5458516.png)

![4-morpholin-4-yl-7-[3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5458547.png)
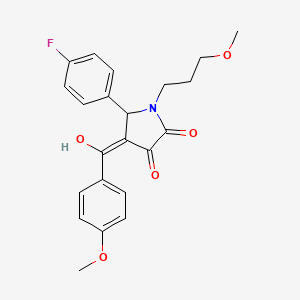
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5458561.png)
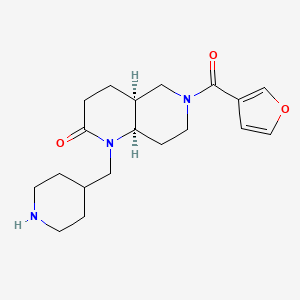
![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide](/img/structure/B5458570.png)